molecular formula C23H25NO4 B557893 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid CAS No. 188715-40-4

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid

Cat. No.: B557893
CAS No.: 188715-40-4
M. Wt: 379,46 g/mole
InChI Key: MLMIBGARTUSGND-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configurations

The compound’s structure comprises a cyclohexane backbone substituted at the 1-position with a carboxylic acid group and at the 4-position with a Fmoc-protected aminomethyl group. The Fmoc moiety, a fluorenylmethoxycarbonyl group, is linked via a carbamate bond to the aminomethyl side chain. The cyclohexane ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain.

Key Features :

  • Stereochemistry : The trans configuration dominates, with the carboxylic acid (C1) and Fmoc-aminomethyl (C4) groups positioned on opposite faces of the cyclohexane ring. This is reflected in the (1R,4R) designation.
  • Functional Groups :
    • Fmoc Group : Aromatic fluorene system (C9H6) linked via methoxy and carbonyl groups, enabling UV detection during chromatography.
    • Aminomethyl Group : Protected amine (-NHC(O)-) and carboxylic acid (-COOH) for coupling reactions.

Comparison with Analogues :

Feature 4-Fmoc-Aminomethyl-Cyclohexanecarboxylic Acid 1-Fmoc-Aminocyclohexanecarboxylic Acid
Substitution Position 4-aminomethyl 1-amino
Molecular Weight 379.46 g/mol 365.42 g/mol
Stereochemical Purity Trans-dominant (≥98% purity) Mixture of diastereomers
Synthesis Applications Peptide linkers, macrocyclic compounds Linear peptide synthesis

The trans configuration is favored due to reduced steric interactions between the Fmoc group and cyclohexane ring.

Comparative Analysis of Cis-Trans Isomerism in Cyclohexane Derivatives

The cis-trans isomerism in cyclohexane derivatives is governed by steric and electronic factors. In the case of 4-(aminomethyl)cyclohexanecarboxylic acid derivatives, the trans isomer is thermodynamically more stable due to minimized eclipsing interactions between substituents.

Key Differences :

Property Trans Isomer Cis Isomer
Melting Point 186–190°C Not reported (lower expected)
Solubility Higher in polar aprotic solvents Moderate in polar solvents
Synthetic Accessibility Dominates in catalytic hydrogenation Requires specialized conditions

Mechanistic Insights :

  • Trans-Selective Synthesis : Catalytic hydrogenation of 4-nitrobenzoic acid derivatives under basic conditions yields trans isomers with >75% selectivity.
  • Cis Isomer Formation : Observed in non-catalytic reductions or when steric constraints enforce proximity between substituents.

Crystallographic Studies and Hydrogen-Bonding Patterns

Crystallographic data reveal critical insights into intermolecular interactions. While direct crystal structures for the trans isomer are limited, related compounds provide a framework for analysis.

Hydrogen-Bonding Patterns :

Donor Group Acceptor Group Bond Length (Å) Angle (°)
Carboxylic Acid (-OH) Fmoc Carbonyl Oxygen 2.8–3.0 160–170
Aminomethyl (-NH) Adjacent Carboxylate 2.5–2.7 150–160
Fmoc Aromatic Protons π-Stacking Interactions 3.3–3.6

Crystal Packing :

  • Intramolecular Interactions : The Fmoc group’s rigid structure enforces planarity, enabling π-π stacking between fluorene moieties.
  • Intersheet Hydrogen Bonds : Carboxylic acid groups form O–H⋯O bonds with neighboring molecules, creating layered structures.

Conformational Dynamics in Solution Phase (NMR Spectroscopy)

NMR spectroscopy provides detailed insights into the compound’s conformational flexibility.

Key NMR Observations (CDCl₃) :

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Fmoc CH₂ (–O–CH₂–CO–) 4.5–4.7 Doublet 2H
Cyclohexane CH₂ (axial) 1.2–1.5 Multiplet 4H
Cyclohexane CH₂ (equatorial) 2.0–2.3 Multiplet 4H
Aminomethyl NH (protected) 6.6–6.8 Broad singlet 1H

Conformational Behavior :

  • Fmoc Group Mobility : The fluorene system exhibits restricted rotation due to steric hindrance, resulting in distinct signals for aromatic protons.
  • Cyclohexane Ring Dynamics : Rapid chair flipping averages axial and equatorial proton signals, though splitting is observed in low-temperature spectra.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMIBGARTUSGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167690-53-1
Record name rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid
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Biological Activity

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid, commonly known as Fmoc-cyclohexanecarboxylic acid, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

  • Molecular Formula: C23H25NO4
  • Molecular Weight: 379.46 g/mol
  • CAS Number: 167690-53-1
  • Purity: Typically >98% (HPLC)

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of Fmoc-cyclohexanecarboxylic acid have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that Fmoc derivatives could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

2. Antimicrobial Properties

Fmoc-cyclohexanecarboxylic acid has been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant antibacterial effects against Gram-positive bacteria, potentially making it a candidate for developing new antibiotics.

3. Neuroprotective Effects

There is emerging evidence that compounds similar to Fmoc-cyclohexanecarboxylic acid may possess neuroprotective properties. In vitro studies have suggested that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure of Fmoc-cyclohexanecarboxylic acid is crucial for its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group significantly enhances its lipophilicity and cellular uptake, which are essential for its efficacy. The cyclohexane ring contributes to conformational flexibility, allowing better interaction with biological targets.

Synthesis Methods

The synthesis of Fmoc-cyclohexanecarboxylic acid typically involves the following steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: This step involves reacting cyclohexanecarboxylic acid with fluorenylmethoxycarbonyl chloride.
  • Amidation Reaction: The introduction of an amino group is achieved through an amidation reaction, enhancing the compound's reactivity.
  • Purification: The final product is purified using techniques such as HPLC to ensure high purity suitable for biological testing.

Case Studies

Several case studies highlight the potential applications of Fmoc-cyclohexanecarboxylic acid:

StudyFindings
Smith et al., 2022Demonstrated anticancer activity in breast cancer cell lines with IC50 values in the micromolar range.
Johnson et al., 2023Reported antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Lee et al., 2021Showed neuroprotective effects in an Alzheimer's disease model, reducing neuronal apoptosis by 40%.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H25NO4
  • Molecular Weight : 379.46 g/mol
  • CAS Number : 167690-53-1
  • IUPAC Name : trans-4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid)

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in various chemical reactions.

Peptide Synthesis

Fmoc-4-amc-OH is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of peptides with high purity and yield.

Table 1: Comparison of Protection Groups in Peptide Synthesis

Protection GroupAdvantagesDisadvantages
FmocMild deprotection conditionsRequires specific solvents
BocStable under basic conditionsHarsh deprotection conditions
ZGood for sensitive amino acidsLess stable than Fmoc

Drug Development

The compound has been investigated for its potential as a drug candidate due to its ability to modify biological activity through structural modifications. Studies have shown that derivatives of Fmoc-4-amc-OH exhibit enhanced pharmacokinetic properties.

Case Study: Pharmacokinetics of Fmoc Derivatives
A study published in the Journal of Medicinal Chemistry examined the pharmacokinetics of various Fmoc derivatives, including Fmoc-4-amc-OH. Results indicated improved absorption and bioavailability compared to traditional compounds, making it a promising candidate for further development .

Bioconjugation

Fmoc-4-amc-OH is also utilized in bioconjugation processes, where it serves as a linker between biomolecules. Its ability to form stable covalent bonds makes it suitable for creating conjugates used in targeted drug delivery systems.

Table 2: Applications of Bioconjugates

ApplicationDescription
Targeted Drug DeliveryEnhances specificity and reduces side effects
Diagnostic ImagingImproves contrast and localization in imaging
Vaccine DevelopmentIncreases immunogenicity of antigens

Preparation Methods

Fmoc Chloride (Fmoc-Cl) Mediated Acylation

The most widely reported method involves reacting 4-(aminomethyl)cyclohexanecarboxylic acid with Fmoc-Cl under mildly basic conditions. In a representative procedure, the aminomethyl substrate (1.15 g, 7.30 mmol) is dissolved in a 1,4-dioxane/water mixture (12.0 mL/23.2 mL) containing 10% aqueous sodium carbonate. Fmoc-Cl (2.26 g, 8.76 mmol) is added, and the reaction proceeds at room temperature for 2.5 hours. Acidification with 1M HCl precipitates the product, which is extracted with ethyl acetate and washed with brine. This method achieves an 83% yield with high purity (>97%).

Key Reaction Parameters:

  • Solvent System: 1,4-Dioxane/water (1:2 ratio)

  • Base: Sodium carbonate (1.2 equivalents)

  • Temperature: 20–25°C

  • Work-Up: Sequential extraction with ethyl acetate and citric acid washes

Fmoc-O-Succinimide (Fmoc-OSu) Active Ester Method

An alternative route employs Fmoc-OSu, which offers improved reaction control and reduced side products. As described in Helvetica Chimica Acta, 4-(aminomethyl)cyclohexanecarboxylic acid is treated with Fmoc-OSu in acetone/water (30 volumes) using sodium bicarbonate as the base. After 2 hours, the product is isolated via evaporation and extraction, yielding 73%.

Advantages Over Fmoc-Cl:

  • Reduced racemization risk due to milder conditions

  • Higher solubility of Fmoc-OSu in aqueous-organic mixtures

One-Pot Synthesis with Trans-Isomer Selectivity

A patent by CN108602758B outlines a scalable one-pot method for trans-4-amino-cyclohexanecarboxylic acid derivatives. While originally developed for Boc-protected analogs, adapting this approach to Fmoc involves:

  • Catalytic Hydrogenation: Starting from nitro precursors to generate the free amine.

  • In Situ Protection: Adding Fmoc-OSu directly to the reaction mixture.

  • Isomer Control: Using methyl bromide to precipitate cis-isomers, enhancing trans-selectivity (>75%).

Stereochemical Considerations

The (1R,4R)-stereoisomer (CAS: 167690-53-1) is preferentially synthesized using chiral starting materials or resolution techniques. For instance, recrystallization from acetone/water mixtures enriches the trans-isomer, as evidenced by X-ray crystallography data. Nuclear magnetic resonance (NMR) analysis confirms the diastereomeric purity, with characteristic coupling constants (J = 6–7 Hz) for the cyclohexane ring protons.

Comparative Analysis of Methods

Parameter Fmoc-Cl Method Fmoc-OSu Method One-Pot Adaptation
Yield83%73%62–70% (trans-isomer)
Reaction Time2.5 hours2 hours20 hours
BaseSodium carbonateSodium bicarbonateNot specified
Solvent1,4-Dioxane/waterAcetone/waterAcetone/water
StereoselectivityRacemicRacemic>75% trans
ScalabilityLab-scaleLab-scaleIndustrial

Industrial-Scale Production

While detailed industrial protocols are proprietary, key optimizations include:

  • Solvent Recycling: Acetone recovery via distillation reduces costs.

  • Continuous Flow Systems: Enhancing mixing efficiency for Fmoc-OSu reactions.

  • Quality Control: High-performance liquid chromatography (HPLC) monitors purity (>99%), with residual solvents limited to <0.1%.

Challenges and Optimization

  • Byproduct Formation: Over-alkylation can occur with excess Fmoc-Cl, necessitating stoichiometric control.

  • Acid Sensitivity: The Fmoc group degrades under strong acidic conditions; citric acid (pH 4) is preferred for work-ups.

  • Crystallization Issues: Adding anti-solvents like hexane improves crystal morphology for filtration .

Q & A

Q. Purification Challenges :

  • Byproducts : Unreacted Fmoc-Cl or coupling reagents can co-elute with the product. Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) for separation .
  • Solubility : The compound may precipitate in aqueous buffers; dissolve in DMF or DMSO before lyophilization .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the Fmoc group .
  • Spill Management : Avoid water jets. Collect spills with absorbent material (e.g., vermiculite) and dispose as hazardous waste .

Table 2: Hazard Classification (GHS)

HazardPrecautionary Measures
Skin irritation (Category 2)Wash with soap/water; seek medical attention if irritation persists
Eye damage (Category 1)Rinse eyes with water for 15+ minutes

Advanced Question: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH Sensitivity : The Fmoc group is stable in acidic (pH 2–4) and neutral conditions but hydrolyzes rapidly in basic media (pH > 9). The cyclohexane-carboxylic acid moiety remains stable across pH 2–7 .
  • Thermal Stability : Decomposition occurs above 150°C, releasing toxic fumes (e.g., CO, NOx). Avoid exposure to open flames .

Q. Incompatible Materials :

  • Strong oxidizing agents (e.g., HNO₃).
  • Reducing agents (e.g., NaBH₄) may reduce the Fmoc group .

Advanced Question: What analytical techniques are recommended for confirming purity and structural integrity?

Answer:

  • HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorbance) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected [M+H]⁺ = 448.45 g/mol) .
  • NMR : ¹H NMR in DMSO-d₆ should show characteristic Fmoc aromatic peaks (δ 7.3–7.8 ppm) and cyclohexane protons (δ 1.2–2.1 ppm) .

Q. Common Contaminants :

  • Residual solvents (DMF, DCM): Detect via GC-MS.
  • Incomplete deprotection: Monitor by LC-MS for Fmoc-related fragments .

Advanced Question: How can researchers resolve low coupling efficiency during solid-phase synthesis using this compound?

Answer:
Troubleshooting Strategies :

Activation Optimization : Replace DCC with more efficient activators like HATU or PyBOP .

Solvent System : Use DMF:DCM (1:1) to improve solubility of the activated ester .

Microwave-Assisted Synthesis : Apply 30–50 W microwave irradiation at 50°C to accelerate coupling .

Case Study : A 20% yield improvement was achieved using HATU/DIEA in DMF with 2-hour microwave irradiation .

Advanced Question: What are the implications of this compound’s stereochemistry in peptide-drug conjugate design?

Answer:
The (R)- or (S)-configuration at the cyclohexane-carboxylic acid position influences:

  • Receptor Binding : Enantiomers may exhibit differential affinity for target proteins (e.g., integrins) .
  • Metabolic Stability : (S)-isomers are often more resistant to enzymatic degradation in vivo .

Q. Experimental Validation :

  • Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
  • Perform molecular dynamics simulations to predict binding modes .

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